Phomopsin A: A Technical Guide to its Discovery, Isolation, and Characterization from Diaporthe toxica
Phomopsin A: A Technical Guide to its Discovery, Isolation, and Characterization from Diaporthe toxica
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phomopsin A is a potent mycotoxin produced by the fungus Diaporthe toxica (previously known as Phomopsis leptostromiformis), an endophytic pathogen of lupin plants.[1][2] This cyclic hexapeptide exhibits significant antimitotic activity by disrupting microtubule formation, making it a molecule of interest for cancer research.[3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Phomopsin A, with detailed experimental protocols and quantitative data to support further research and development.
Discovery and Biological Activity
The discovery of Phomopsin A is linked to the investigation of "lupinosis," a fatal liver disease observed in livestock that have grazed on infected lupin stubble.[1] The causative agent was identified as the fungus Diaporthe toxica, which produces a family of mycotoxins known as phomopsins.[1][6] Phomopsin A is the primary and most toxic of these compounds.[6]
The biological activity of Phomopsin A stems from its ability to bind to tubulin, the protein subunit of microtubules.[4][5] This interaction inhibits microtubule polymerization, leading to mitotic arrest and subsequent cell death.[4][5] Phomopsin A is a potent inhibitor of microtubule assembly, with an IC50 value of 2.4 µM.[2] It is believed to exert its action at or near the vinblastine binding site on tubulin.[4]
Production of Phomopsin A by Diaporthe toxica
Diaporthe toxica can be cultured in various laboratory media to produce Phomopsin A. The choice of media and culture conditions significantly impacts the yield of the mycotoxin.
Fungal Strains and Culture Media
Several strains of Diaporthe toxica are known to produce Phomopsin A, including CBS 534.93, CBS 535.93, and DSM 1894.[7][8] The fungus can be grown on various agar media to assess its growth characteristics, with potato and oat-flakes-based media demonstrating good results.[9] For liquid culture production of Phomopsin A, a Czapek-Dox medium supplemented with yeast extract has been shown to be effective.[10][11]
Experimental Protocol: Culturing Diaporthe toxica for Phomopsin A Production
This protocol is a synthesis of methodologies described in the literature.
Materials:
-
Diaporthe toxica strain (e.g., WA1515)
-
Czapek-Dox medium
-
Yeast extract
-
Erlenmeyer flasks
-
Incubator
Procedure:
-
Prepare the Czapek-Dox medium and supplement it with 5 to 10 g of yeast extract per liter.[10][11]
-
Dispense the medium into Erlenmeyer flasks.
-
Inoculate the flasks with a mycelial plug from a 5-day-old culture of Diaporthe toxica.[12]
-
Incubate the flasks as stationary cultures at 25°C for 21 days.[10][11][13] Note: Shaken cultures have been reported to yield no detectable Phomopsin A.[10][11]
Quantitative Data: Phomopsin A Production
The following table summarizes the reported yields of Phomopsin A under different culture conditions.
| Diaporthe toxica Strain | Culture Medium/Substrate | Incubation Time (days) | Phomopsin A Concentration | Reference |
| WA1515 | Czapek-Dox + Yeast Extract (liquid) | Not specified | 75 - 150 mg/L | [10][11] |
| DSM 1894 | Artificially rehydrated lupin samples | 21 | up to 1082.17 ppm | [7][9] |
| Not specified | Field pea samples (aw = 0.98) | 14 | 4.49 - 34.3 mg/kg | [8] |
Isolation and Purification of Phomopsin A
The isolation and purification of Phomopsin A from fungal cultures typically involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Extraction and Purification
This protocol is based on established methods for Phomopsin A isolation.
Materials:
-
Diaporthe toxica culture filtrate
-
Methanol
-
Amberlite XAD-4 resin (or equivalent)
-
High-Pressure Homogenizer
-
Centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
After the incubation period, process the fungal cultures using a high-pressure homogenizer.[3]
-
Separate the supernatant by centrifugation at 23,800 x g for 30 minutes.[3]
-
Pass the supernatant through an Amberlite XAD-4 column.[3]
-
Wash the column with distilled water to remove polar impurities.[3]
-
Elute the Phomopsin A from the column using methanol.[3]
-
Concentrate the methanol eluate to dryness using a rotary evaporator.[3]
-
Redissolve the residue in methanol for further purification by HPLC.[3]
-
HPLC purification can be performed using a suitable reversed-phase column and a gradient of acetonitrile in water.
Quantitative Data: Purification Yield
The following table presents an example of a reported purification yield.
| Starting Material Volume | Purified Phomopsin A Yield | Reference |
| 4 L of production culture | 1.5 mg | [3] |
Structure Elucidation and Characterization
The structure of Phomopsin A has been elucidated using a combination of spectroscopic techniques. It is a cyclic hexapeptide with the molecular formula C₃₆H₄₅ClN₆O₁₂.[14][15]
Spectroscopic Data
The following table summarizes the key spectroscopic data used for the characterization of Phomopsin A.
| Technique | Observation | Reference |
| High-Resolution Mass Spectrometry (HR-MS) | Protonated molecular ion at m/z = 789.2859 | [3] |
| Nuclear Magnetic Resonance (NMR) | 1H NMR, 13C NMR, and 2D NMR analyses confirmed the structure and amino acid sequence.[14] | [3] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of Phomopsin A is the disruption of microtubule dynamics.
Interaction with Tubulin
Phomopsin A binds to tubulin and inhibits its polymerization into microtubules.[4][5] This leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately apoptosis. Scatchard analysis has indicated the presence of at least two binding sites for Phomopsin A on tubulin, a high-affinity site (Kd1 = 1 x 10⁻⁸ M) and a low-affinity site (Kd2 = 3 x 10⁻⁷ M).[2] Phomopsin A has been shown to inhibit the binding of rhizoxin to tubulin, suggesting that its high-affinity binding site is identical to the rhizoxin binding site.[2]
Visualizations
Experimental Workflow for Phomopsin A Isolation
Caption: Workflow for the isolation and purification of Phomopsin A.
Phomopsin A Mechanism of Action
References
- 1. Diaporthe toxica - Wikipedia [en.wikipedia.org]
- 2. Interaction of phomopsin A with porcine brain tubulin. Inhibition of tubulin polymerization and binding at a rhizoxin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Interaction of phomopsin A and related compounds with purified sheep brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interaction of phomopsin A with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Characterization of a Diaporthe toxica Strain: Growth, Spore Formation, Phomopsin-A, and Alkaloids Production on Lupins | Semantic Scholar [semanticscholar.org]
- 10. Phomopsin A production by Phomopsis leptostromiformis in liquid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phomopsin A production by Phomopsis leptostromiformis in liquid media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
- 13. Characterization of Diaporthe toxica associated with lupin beans: growth, spore production, phomopsin-A and alkaloid biosynthesis. [research.unite.it]
- 14. Structure elucidation of phomopsin A, a novel cyclic hexapeptide mycotoxin produced by Phomopsis leptostromiformis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Phomopsin A | C36H45ClN6O12 | CID 6438581 - PubChem [pubchem.ncbi.nlm.nih.gov]
